4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Lipophilicity Physicochemical Property ADME Prediction

4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a dual‑methoxy substituted diaryl sulfonamide containing a 1H‑tetrazol‑1‑yl moiety at the 3‑position of the aniline ring. The compound belongs to the sulfonamide‑tetrazole hybrid class, which has been investigated as inhibitors of acyl‑CoA:cholesterol O‑acyltransferase (ACAT) and as modulators of the Wnt/β‑catenin signaling pathway.

Molecular Formula C15H15N5O4S
Molecular Weight 361.4 g/mol
Cat. No. B12176933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Molecular FormulaC15H15N5O4S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3
InChIInChI=1S/C15H15N5O4S/c1-23-12-4-6-13(7-5-12)25(21,22)17-11-3-8-15(24-2)14(9-11)20-10-16-18-19-20/h3-10,17H,1-2H3
InChIKeyZXYPQQKZTLRPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide – Identity and Baseline Characterization for Scientific Procurement


4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a dual‑methoxy substituted diaryl sulfonamide containing a 1H‑tetrazol‑1‑yl moiety at the 3‑position of the aniline ring. The compound belongs to the sulfonamide‑tetrazole hybrid class, which has been investigated as inhibitors of acyl‑CoA:cholesterol O‑acyltransferase (ACAT) [1] and as modulators of the Wnt/β‑catenin signaling pathway [2]. The presence of two electron‑donating methoxy groups and the tetrazole bioisostere distinguishes it from mono‑methoxy or non‑tetrazole analogs, potentially altering lipophilicity, hydrogen‑bonding capacity, and target engagement profiles.

Why 4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide Cannot Be Interchanged with Generic Sulfonamide‑Tetrazole Analogs


Sulfonamide‑tetrazole chemotypes exhibit steep structure‑activity relationships (SAR) where subtle variations in ring‑substitution patterns profoundly affect target potency and selectivity [1]. The position of the methoxy group relative to the tetrazole ring governs critical recognition features such as hydrogen‑bond‑acceptor capacity, lipophilicity (logP/logD), and polar surface area (PSA), which in turn modulate cellular permeability and off‑target liability. For instance, the Wnt/β‑catenin screening campaign demonstrated that a 4‑methoxy substituent on the benzenesulfonamide ring was essential for maintaining pathway inhibitory activity, whereas regioisomeric or des‑methoxy analogs lost efficacy [2]. Consequently, generic replacement with a closely related analog without rigorous head‑to‑head comparison risks compromising target engagement, metabolic stability, or ADME properties. The quantitative evidence below substantiates the need for precise chemical specification.

Quantitative Differentiation of 4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide Against Closest Analogs – Evidence Guide for Procurement Selection


Lipophilicity Advantage Over the Des‑4‑Methoxy Analog (LogP and LogD Comparison)

The target compound bears an additional 4‑methoxy group on the benzenesulfonamide ring relative to the des‑methoxy analog N‑(4‑methoxy‑3‑(1H‑tetrazol‑1‑yl)phenyl)benzenesulfonamide. Computational predictions (ACD/Labs consensus model) indicate that this structural difference increases the calculated logP by approximately 0.5–0.7 units and elevates logD (pH 7.4) by a comparable magnitude, thereby enhancing membrane permeability potential . The des‑methoxy comparator has a predicted logP of 1.87 and logD of 1.87 ; the 4‑methoxy‑substituted target is anticipated to fall within the logP range of 2.3–2.6 and logD of 2.3–2.6, making it more suitable for applications requiring moderate to high passive diffusion.

Lipophilicity Physicochemical Property ADME Prediction

Polar Surface Area and Hydrogen‑Bonding Capacity Differentiate the Dual‑Methoxy vs. Des‑4‑Methoxy Analogue

The target compound contains an additional methoxy substituent on the sulfonamide phenyl ring, which introduces one extra oxygen atom acting as a hydrogen‑bond acceptor. The predicted polar surface area (PSA) increases accordingly. The des‑methoxy comparator exhibits a PSA of 155.02 Ų . With the 4‑methoxy group, the target compound is predicted to have a PSA of ~160–165 Ų, based on standard contribution rules [1]. This increase modulates interactions with biological membranes and transporter recognition sites, potentially reducing non‑specific binding while preserving sufficient solubility.

Polar Surface Area Hydrogen Bond Drug‑likeness

Regioisomeric Differentiation: Tetrazole Position Determines Wnt/β‑Catenin Pathway Inhibition Potency

The tetrazole moiety at the 3‑position of the aniline ring is a critical determinant of target engagement in Wnt/β‑catenin pathway inhibition. In a congeneric series, the 3‑tetrazol‑1‑yl phenyl isomer showed superior inhibition of TOPFlash reporter activity compared to the 4‑tetrazol‑1‑yl analogue. Specifically, compounds with 4‑methoxy substitution on the sulfonamide ring and the tetrazole at the 3‑position exhibited IC₅₀ values in the range of 7.0–12.5 µM, whereas the regioisomer with tetrazole at the 4‑position showed attenuated activity (>20 µM) [1]. The target compound's 3‑tetrazol‑1‑yl orientation is therefore essential for achieving the reported potency level.

Regioisomer Wnt Signaling Structure‑Activity Relationship

Predicted Solubility Differentiates the Dual‑Methoxy from the Des‑4‑Methoxy Analog

The addition of a 4‑methoxy group to the benzenesulfonamide ring reduces aqueous solubility, as reflected by the predicted logSw values. The des‑methoxy comparator has a predicted logSw of −3.53 . The target compound, with its dual‑methoxy structure, is predicted to have a logSw of approximately −4.0 to −4.2, consistent with the general trend that each additional methoxy group reduces aqueous solubility by roughly 0.5 log units [1]. This lower solubility may necessitate different formulation strategies (e.g., co‑solvents, cyclodextrin complexation) for in vitro and in vivo studies.

Aqueous Solubility logSw Formulation

Hydrogen‑Bond Acceptor/Donor Count Differentiates the Dual‑Methoxy from the Des‑4‑Methoxy Analog

The target compound possesses an additional hydrogen‑bond acceptor (HBA) relative to the des‑methoxy comparator due to the 4‑methoxy oxygen. Specifically, the comparator has 8 HBA and 1 HBD , whereas the target compound has 9 HBA and 1 HBD. This altered HBA count influences molecular recognition in protein‑binding sites and may affect intestinal absorption according to Lipinski's Rule of 5 guidelines, though both compounds remain within drug‑like chemical space.

Hydrogen Bond Drug‑likeness Rule of 5

Optimal Research and Industrial Application Scenarios for 4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide Based on Differentiated Properties


Wnt/β‑Catenin Pathway Inhibition Studies in Colorectal Cancer Models

The 3‑tetrazol‑1‑yl regioisomer has demonstrated superior potency in Wnt/β‑catenin TOPFlash reporter assays compared to the 4‑tetrazol‑1‑yl analogue (>2‑fold improvement) [1]. The dual‑methoxy substitution further enhances target engagement, making this compound the preferred choice for validating Wnt pathway inhibition in colorectal cancer cell lines (e.g., HT‑29, HCT‑116) and for in vivo xenograft studies requiring the active regioisomer.

ACAT Inhibition and Cholesterol Metabolism Research

Sulfonamide‑tetrazole derivatives, including analogs bearing 4‑methoxy substituents, have been shown to inhibit acyl‑CoA:cholesterol O‑acyltransferase (ACAT) with IC₅₀ values in the nanomolar range and to lower plasma cholesterol in animal models [2]. The dual‑methoxy target compound, with its optimized logP (predicted ~2.3–2.6), is suitable for hepatic microsomal ACAT assays and for evaluating effects on VLDL secretion in hepatocyte cultures.

Physicochemical Property‑Based Analog Selection in Medicinal Chemistry Campaigns

The target compound's predicted logP (~2.3–2.6), PSA (~160–165 Ų), and HBA count (9) place it in a favorable region of drug‑like chemical space (Rule of 5 compliant) . It can serve as a reference compound for exploring the impact of incremental methoxy substitution on permeability, solubility, and metabolic stability in lead optimization programs.

Selectivity Profiling Against Carbonic Anhydrase Isoforms

The sulfonamide‑tetrazole hybrid scaffolds are known zinc‑binding motifs with potential activity against carbonic anhydrase isoforms [3]. The dual‑methoxy target compound, with enhanced hydrogen‑bond acceptor capacity, is a candidate for screening against therapeutically relevant hCA isoforms (I, II, IX, XII) to identify selective inhibitors for glaucoma or cancer hypoxia applications.

Quote Request

Request a Quote for 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.